molecular formula C8H5BrN2O3 B1488263 6-(5-bromofuran-2-yl)pyrimidine-2,4(1H,3H)-dione CAS No. 1565049-17-3

6-(5-bromofuran-2-yl)pyrimidine-2,4(1H,3H)-dione

Cat. No. B1488263
CAS RN: 1565049-17-3
M. Wt: 257.04 g/mol
InChI Key: CJKWAUQRFXUWPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(5-bromofuran-2-yl)pyrimidine-2,4(1H,3H)-dione, commonly referred to as 5-bromopyrimidine-2,4(1H,3H)-dione, is a heterocyclic compound with a molecular formula of C5H3BrN2O2. It is a colorless solid that is insoluble in water and has a melting point of 148-150°C. 5-bromopyrimidine-2,4(1H,3H)-dione is an important intermediate in the synthesis of several biologically active compounds, such as antifungal agents, antiviral agents, and immunosuppressants.

Scientific Research Applications

Analytical Chemistry

In analytical chemistry, this compound can be used as a standard or reference material in chromatography or mass spectrometry to help identify and quantify other compounds in complex mixtures.

Each of these applications leverages the unique chemical structure of “6-(5-bromofuran-2-yl)pyrimidine-2,4(1H,3H)-dione” to explore new scientific frontiers. The compound’s versatility makes it a valuable asset in various fields of research. While the search results provided some information on related compounds , the specific applications for this compound would require further investigation and experimentation to fully understand its potential.

properties

IUPAC Name

6-(5-bromofuran-2-yl)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O3/c9-6-2-1-5(14-6)4-3-7(12)11-8(13)10-4/h1-3H,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJKWAUQRFXUWPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)Br)C2=CC(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(5-bromofuran-2-yl)pyrimidine-2,4(1H,3H)-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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